Selectivity Advantage: >3,300-Fold Discrimination Between APN and HDAC1/2 Isoforms
A derivative of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid demonstrates highly selective inhibition of aminopeptidase N (APN, CD13) with negligible activity against histone deacetylases HDAC1 and HDAC2. This selectivity profile is critical for minimizing off-target epigenetic effects in therapeutic development [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | IC50 = 30 nM (APN, porcine kidney microsomes); IC50 > 100,000 nM (HDAC1/2, human HeLa nuclear extract) |
| Comparator Or Baseline | Same compound evaluated across two distinct enzyme targets within the same study |
| Quantified Difference | >3,333-fold higher potency for APN versus HDAC1/2 |
| Conditions | APN assay: Porcine kidney microsomes, preincubation 5 min, substrate L-leu-p-nitroanilide, 30 min incubation, plate reader detection. HDAC assay: Human HeLa nuclear extract, preincubation 5 min, substrate Boc-Lys(acetyl)-AMC, 30 min incubation. |
Why This Matters
This selectivity window directly addresses procurement decisions for projects requiring APN-targeted tool compounds or leads where HDAC-related off-target toxicity must be avoided.
- [1] BindingDB Entry BDBM50144931 / ChEMBL3764432. Affinity data for 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivative against APN and HDAC1/2. View Source
